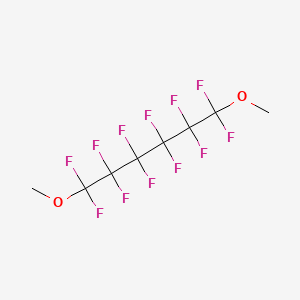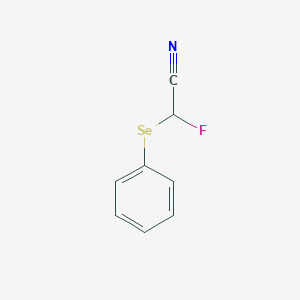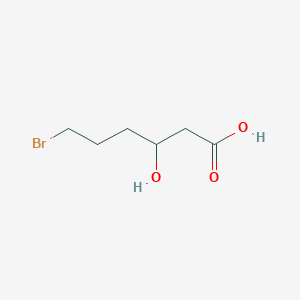![molecular formula C9H9F3OS B14274731 Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- CAS No. 139732-09-5](/img/structure/B14274731.png)
Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- is an organic compound characterized by the presence of a benzene ring substituted with a sulfinyl group attached to a 3,3,3-trifluoropropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- typically involves the reaction of benzene with 3,3,3-trifluoropropyl sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction control, and purification can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Benzene, [(3,3,3-trifluoropropyl)sulfonyl]-.
Reduction: Benzene, [(3,3,3-trifluoropropyl)thio]-.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The trifluoropropyl chain can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzene, [(3,3,3-trifluoropropyl)thio]-: Similar structure but with a sulfide group instead of a sulfinyl group.
Benzene, [(3,3,3-trifluoropropyl)sulfonyl]-: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The trifluoropropyl chain also contributes to its unique properties, such as increased stability and lipophilicity compared to non-fluorinated analogs.
Properties
| 139732-09-5 | |
Molecular Formula |
C9H9F3OS |
Molecular Weight |
222.23 g/mol |
IUPAC Name |
3,3,3-trifluoropropylsulfinylbenzene |
InChI |
InChI=1S/C9H9F3OS/c10-9(11,12)6-7-14(13)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
JJVCPEDSSKBRKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/no-structure.png)
![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B14274663.png)




